Phosphinic acid, (m-aminophenyl)phenyl-

Description

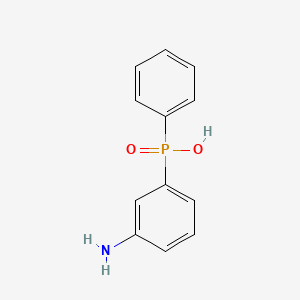

Phosphinic acid, (m-aminophenyl)phenyl-, is a substituted phosphinic acid derivative with the general structure (C₆H₅)(m-NH₂C₆H₄)P(O)OH. Phosphinic acids (R₁R₂P(O)OH) are characterized by their tetrahedral phosphorus center, which enables versatile chemical reactivity and biological interactions. These features make the compound relevant in medicinal chemistry, particularly as a transition-state analog in enzyme inhibition (e.g., metalloproteases) and as a precursor for prodrug development .

Properties

CAS No. |

108873-83-2 |

|---|---|

Molecular Formula |

C12H12NO2P |

Molecular Weight |

233.20 g/mol |

IUPAC Name |

(3-aminophenyl)-phenylphosphinic acid |

InChI |

InChI=1S/C12H12NO2P/c13-10-5-4-8-12(9-10)16(14,15)11-6-2-1-3-7-11/h1-9H,13H2,(H,14,15) |

InChI Key |

RXPMDUZWXQWWHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N)O |

Origin of Product |

United States |

Preparation Methods

- Phenylphosphinic acid can be synthesized by hydrolyzing phenylphosphonous dichloride with water or an aqueous base. The reaction proceeds as follows:

Hydrolysis of Phenylphosphonous Dichloride (C₆H₅PCl₂): C6H5PCl2+2H2O→C6H5P(O)(OH)+2HCl

Industrial Production:: Phenylphosphinic acid is not commonly produced on an industrial scale. it is available for research purposes.

Chemical Reactions Analysis

Phenylphosphinic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to phenylphosphonic acid (C₆H₅PO₃) using oxidants.

Reduction: Reduction of phenylphosphinic acid yields phenylphosphine (C₆H₅PH₂).

Substitution: It can participate in substitution reactions, such as nucleophilic substitution with alkyl halides.

Common Reagents: Reagents like hydrogen peroxide (H₂O₂) or metal oxidants are used for oxidation reactions.

Scientific Research Applications

Phenylphosphinic acid finds applications in various fields:

Chemistry: Used as a precursor for synthesizing other phosphorus-containing compounds.

Biology: Studied for its potential biological activities.

Medicine: Investigated for its pharmacological properties.

Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of phenylphosphinic acid’s effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Notes and Limitations

Synthetic Challenges : Regioselective synthesis of the meta isomer may require optimized coupling conditions to avoid para byproducts .

Biological Assay Variability : Activities reported for analogs (e.g., GABA or urease inhibition) depend on assay systems, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.